Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Bromo-N-methylpyridine-3-sulfonamide (CAS: 1147087-01-9)
Content Type: Technical Risk Assessment & Application Guide
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.
Molecular Architecture & Physicochemical Profile
Identity & Context:
6-Bromo-N-methylpyridine-3-sulfonamide is a bifunctional heteroaromatic scaffold widely utilized in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting small molecules. Its structure features a reactive aryl bromide handle (for cross-coupling) and a sulfonamide moiety (a classic pharmacophore and hydrogen bond donor/acceptor).
Physicochemical Data Matrix:
Property
Value/Description
Relevance to Handling
CAS Number
1147087-01-9
Unique Identifier for inventory/regulatory tracking.
Weakly acidic; compatible with weak bases (e.g., K₂CO₃).
LogP (Predicted)
~1.2 - 1.5
Moderate membrane permeability; treat as bioavailable.
Hazard Forensics: Mechanism of Toxicity
Standard Safety Data Sheets (SDS) often list generic H-codes. For a research scientist, understanding the causality of these hazards is critical for risk mitigation.
Structural Toxicology Analysis
The Pyridine Ring (Skin/Eye Irritant): The pyridine nitrogen possesses a lone pair that can act as a base/nucleophile, interacting with mucosal membranes. This manifests as H315 (Skin Irritation) and H319 (Eye Irritation) .[1][2]
The Sulfonamide Moiety (Sensitization Potential): While this specific intermediate may not have extensive sensitization data, sulfonamides as a class are known haptens. They can covalently bind to serum proteins (via metabolic activation), potentially triggering Type IV hypersensitivity reactions. Treat as a potential sensitizer.
The Aryl Bromide (Reactivity): While chemically stable under ambient conditions, the C-Br bond renders the molecule an electrophile. In biological systems, highly reactive electrophiles can alkylate DNA/proteins, though aryl bromides are generally less reactive than alkyl halides.
P305+P351: The basicity of the pyridine ring can cause corneal opacity if not rinsed immediately.
H335
May cause respiratory irritation
P261: Avoid dust.[3] Inhalation of pyridine derivatives can cause central nervous system (CNS) depression.
Strategic Handling & Containment Protocols
Hierarchy of Controls Workflow
The following decision tree outlines the logical flow for determining safety measures based on the quantity handled.
Figure 1: Risk-based decision matrix for handling halogenated pyridine sulfonamides.
Specific Handling Procedures
Solvent Selection: When dissolving for biological assays, use DMSO. Note that DMSO enhances skin permeability, carrying the toxicant into the bloodstream. Never handle DMSO solutions of this compound outside a fume hood.
Weighing: Use an anti-static gun if the powder is static-prone to prevent dispersal. Weigh inside a localized exhaust enclosure or a fume hood.
Spill Response: Do not sweep dry dust (aerosol risk). Wet the spill with a paper towel dampened with acetone or ethanol, then wipe up. Dispose of as halogenated waste.
Synthetic Utility & Reactivity Profile
Why use this compound?
The 6-bromo position is chemically distinct from the sulfonamide. The sulfonamide NH is acidic (pKa ~10), while the C-Br bond is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.
Protocol: Suzuki-Miyaura Cross-Coupling
Reference Grounding: This protocol is adapted from standard methodologies for halopyridine couplings [1].
Reaction Scheme:
Ar-Br + R-B(OH)₂ → [Pd] → Ar-R
Step-by-Step Methodology:
Charge: In a reaction vial, combine 6-Bromo-N-methylpyridine-3-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Note: The bidentate ligand dppf prevents catalyst poisoning by the sulfonamide nitrogen.
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
Activation: Heat to 90°C under Argon atmosphere for 4-12 hours.
Workup: Dilute with EtOAc, wash with brine. The sulfonamide may increase water solubility; ensure the aqueous layer is not basic (pH ~6-7) to keep the sulfonamide protonated and in the organic layer.
Synthetic Logic Diagram
Figure 2: Mechanistic pathway for utilizing the bromine handle in medicinal chemistry workflows.
Storage & Stability (Self-Validating System)
To ensure experimental reproducibility, the compound integrity must be maintained.
Hygroscopicity: Sulfonamides can hydrogen bond with water. Store in a desiccator.
Temperature: Store at 2-8°C . While the aryl bromide is stable, cooler temperatures inhibit slow hydrolysis or oxidation of the pyridine ring over long-term storage.
Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides) and strong acids.
Validation: Re-test purity via LC-MS if stored for >6 months. Expect a parent peak of [M+H]+ = 251/253 (1:1 isotopic ratio due to Bromine).
References
Frontiers in Research Journal. (2021). Sulfonamide derivatives: Synthesis and applications.[4] Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24866838 (Related Structure: 2-Bromo-6-methylpyridine). Retrieved from [Link]
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.[5] Retrieved from [Link]
Solubility Profile of 6-Bromo-N-methylpyridine-3-sulfonamide in DMSO
Technical Guide & Application Protocol Executive Summary & Physicochemical Context The compound 6-Bromo-N-methylpyridine-3-sulfonamide represents a critical fragment scaffold in medicinal chemistry, particularly in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Application Protocol
Executive Summary & Physicochemical Context
The compound 6-Bromo-N-methylpyridine-3-sulfonamide represents a critical fragment scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and protein-protein interaction modulators. Its solubility profile in Dimethyl Sulfoxide (DMSO) is a fundamental parameter for High-Throughput Screening (HTS) and biological assay development.[1]
As a polar aprotic solvent, DMSO is the industry standard for solubilizing this class of sulfonamides due to its ability to disrupt strong intermolecular hydrogen bonding inherent to the sulfonamide moiety (
).
Chemical Identity & Properties
Property
Detail
IUPAC Name
6-Bromo-N-methylpyridine-3-sulfonamide
CAS Number
1215943-03-5
Molecular Formula
Molecular Weight
~251.09 g/mol
Predicted LogP
~1.1 - 1.4 (Lipophilic, moderate)
H-Bond Donors
1 (Sulfonamide NH)
H-Bond Acceptors
3 (Sulfonyl oxygens, Pyridine nitrogen)
Theoretical Solubility Assessment
Based on the structural pharmacophore—specifically the halogenated pyridine ring coupled with a secondary sulfonamide—this compound exhibits high solubility in DMSO. The mechanism involves the DMSO oxygen atom acting as a strong hydrogen bond acceptor for the sulfonamide proton, effectively solvating the molecule.
Standard Stock Concentration: 10 mM to 100 mM (Routine)
Saturation Limit (Est.): >200 mM (Thermodynamic limit in anhydrous DMSO)
Aqueous Liability: While soluble in DMSO, the compound has limited aqueous solubility.[2][3] Dilution into aqueous buffers (e.g., PBS) requires careful step-wise protocols to prevent "crashing out" (precipitation).
Experimental Protocol: Stock Solution Preparation
This protocol ensures the generation of a thermodynamically stable stock solution suitable for long-term storage and reproducible biological data.
Solvent: Anhydrous DMSO (≥99.9%, stored under inert gas). Note: Standard "wet" DMSO can reduce solubility and hydrolytic stability.
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.[4]
Solubilization Workflow
Objective: Prepare a 50 mM Stock Solution (Example Volume: 1 mL).
Gravimetric Analysis: Weigh 12.55 mg of the compound into a tared amber vial.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Critical Step: Do not rely on volumetric flasks for small volumes; use a calibrated positive-displacement pipette to handle DMSO's viscosity.
Dissolution Dynamics:
Vortex: 30 seconds at medium speed.
Sonication: If visual particulates remain, sonicate in a water bath at 35-40 kHz for 2-5 minutes. Monitor temperature to prevent degradation.
Visual QC: Inspect against a dark background. The solution should be optically clear and colorless to pale yellow.
Storage: Blanket with nitrogen/argon gas, cap tightly, and store at -20°C.
Workflow Visualization
The following diagram illustrates the critical decision nodes in the solubilization process to ensure data integrity.
Figure 1: Decision tree for preparing and validating DMSO stock solutions.
Solubility Mechanism & Stability[1][4]
Understanding the molecular interaction is vital for troubleshooting precipitation issues during assay transfer.
Solute-Solvent Interaction
The sulfonamide proton (
) is acidic (pKa ~10). DMSO acts as a Lewis base. The high dielectric constant of DMSO () stabilizes the polar surface area of the sulfonamide, while the methyl and bromo-pyridine groups interact via van der Waals forces with the methyl groups of DMSO.
Stability Risks
Hygroscopicity: DMSO is highly hygroscopic. Absorbed atmospheric water (>1%) significantly decreases the solubility of 6-Bromo-N-methylpyridine-3-sulfonamide, leading to "micro-precipitation" often invisible to the naked eye but detrimental to HTS data.
Freeze-Thaw Cycles: Repeated cycling promotes crystal nucleation. Recommendation: Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated thawing.
Figure 2: Competitive interaction model showing how moisture intake destabilizes the DMSO-Sulfonamide complex.
Troubleshooting & FAQ
Q: Can I store the stock at 4°C?A: No. DMSO freezes at ~19°C. Storing at 4°C creates a solid block. Repeated phase changes (solid/liquid) at this temperature can cause compound exclusion and local super-saturation. Store at Room Temperature (short term) or -20°C (long term).
Q: My solution turned cloudy upon adding to cell media.A: This is the "Solubility Cliff." The compound is hydrophobic. When the DMSO stock is diluted into aqueous media, the solvent power drops instantly.
Solution: Ensure final DMSO concentration is <0.5%.[2] Add the DMSO stock rapidly to the vortexing media, rather than adding media to the DMSO.
Q: What is the maximum safe concentration for NMR?A: For 1H-NMR in DMSO-d6, concentrations up to 50-100 mM are generally safe and provide excellent signal-to-noise ratios without aggregation artifacts.
References
National Institutes of Health (NIH) - PubChem. (2025). Pyridine-3-sulfonamide Derivatives and Solubility Data. Retrieved from [Link]
Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Contextual grounding for solubility protocols).
Strategic Sourcing and Technical Profile: 6-Bromo-N-methylpyridine-3-sulfonamide
CAS: 1215943-03-5 | High-Value Medicinal Chemistry Scaffold [1] Executive Summary 6-Bromo-N-methylpyridine-3-sulfonamide is a specialized heterocyclic building block predominantly used in the discovery of kinase inhibito...
6-Bromo-N-methylpyridine-3-sulfonamide is a specialized heterocyclic building block predominantly used in the discovery of kinase inhibitors (e.g., PI3K/mTOR pathways) and other bioactive small molecules.[1][2] Unlike commodity reagents, this compound occupies a "high-value intermediate" tier in the pharmaceutical supply chain.
For drug development professionals, the critical challenge is not merely locating a vendor but navigating the Catalog vs. Custom Synthesis decision. Current market data indicates that while milligram quantities are available from catalog suppliers, gram-to-kilogram requirements necessitate custom manufacturing due to the instability of its immediate precursor, 6-bromopyridine-3-sulfonyl chloride.[1]
This guide provides a technical breakdown of suppliers, pricing models, quality control protocols, and a validated synthesis pathway to support "make-or-buy" decisions.
Technical Specifications & Chemical Profile
Property
Specification
Chemical Name
6-Bromo-N-methylpyridine-3-sulfonamide
CAS Number
1215943-03-5
Molecular Formula
C₆H₇BrN₂O₂S
Molecular Weight
251.10 g/mol
SMILES
CNS(=O)(=O)C1=CC=C(Br)N=C1
Physical State
White to off-white solid
Solubility
Soluble in DMSO, DMF, Methanol; Low solubility in water
Storage
Inert atmosphere, 2-8°C (Hygroscopic)
Medicinal Chemistry Utility:
The 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl groups.[1] The sulfonamide moiety provides a hydrogen bond donor/acceptor motif critical for interacting with enzyme active site residues (e.g., the hinge region of kinases).
The market for CAS 1215943-03-5 is bifurcated.[1] It is not a bulk commodity. Pricing is non-linear and heavily dependent on the synthesis scale due to the cost of the sulfonyl chloride precursor.
Supplier Landscape[1]
Supplier Tier
Representative Vendors
Typical Scale
Lead Time
Risk Profile
Tier 1: Catalog
Enamine, BLD Pharm, Combi-Blocks
100 mg – 5 g
1–2 Weeks
Low (Stock verified)
Tier 2: Aggregators
MolCore, ChemicalBook, eMolecules
Variable
2–4 Weeks
Med (Stock reliability varies)
Tier 3: CRO/CMO
BOC Sciences, WuXi AppTec, Pharmaron
10 g – 1 kg+
6–12 Weeks
Low (Guaranteed purity)
Price Benchmarks (Q1 2025 Estimates)
Research Scale (100 mg - 1 g): $200 - $800 per gram.[1]
Note: High variance. Some catalog prices can exceed $1000/g if stock is low.
Pilot Scale (10 g - 100 g): $80 - $250 per gram (Custom Synthesis).[1]
Bulk Scale (1 kg+): Requires FTE (Full-Time Equivalent) or fee-for-service quote.[1] Estimated $2,000 - $5,000 per kg depending on raw material costs.
Supply Chain Decision Logic
The following decision tree assists in selecting the optimal sourcing strategy based on project phase and required quantity.
Figure 1: Strategic sourcing decision tree for 6-Bromo-N-methylpyridine-3-sulfonamide.
Technical Protocol: Internal Synthesis
If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized in-house.[1] The primary challenge is the instability of the sulfonyl chloride precursor , which hydrolyzes rapidly in moist air.
Reaction Pathway & Impurity Origins
The synthesis generally proceeds via the reaction of 6-bromopyridine-3-sulfonyl chloride with methylamine.[1]
Figure 2: Synthesis pathway highlighting critical control points for impurity management.
Validated Experimental Protocol
Objective: Synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide (1.0 g scale).
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)
Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. The sulfonyl chloride is extremely sensitive to moisture; handle quickly or in a glovebox if possible.
Dissolution: Dissolve 6-bromopyridine-3-sulfonyl chloride in anhydrous DCM (10 mL/g). Cool the solution to 0°C in an ice bath.
Addition: Add the base (TEA/DIEA) followed by the dropwise addition of Methylamine solution. Note: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: 251/253 amu [Br isotope pattern]).
Work-up: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine/base), followed by brine.
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via flash chromatography (Hexanes/Ethyl Acetate) if necessary.
Quality Control (QC) Check:
HPLC: Purity > 95% (254 nm).
1H NMR (DMSO-d6): Look for the N-methyl doublet at ~2.5 ppm and the sulfonamide NH proton (often broad).[1] Confirm the aromatic splitting pattern for the 2,5-substituted pyridine ring.
Key Impurity: If a peak at M-15 (loss of methyl) or M-14 (acid) appears, check for hydrolysis (Sulfonic acid).[1]
References
National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved February 12, 2026, from [Link]
ResearchGate. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved February 12, 2026, from [Link]
Synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide from sulfonyl chlorides
Application Note: High-Efficiency Synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide Abstract This guide details a robust, scalable protocol for the synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide , a critical pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide
Abstract
This guide details a robust, scalable protocol for the synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide , a critical pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR ligands. The method utilizes a nucleophilic substitution reaction between 6-bromopyridine-3-sulfonyl chloride and methylamine under controlled conditions to minimize hydrolysis and bis-sulfonylation byproducts. We provide optimized reaction parameters, work-up procedures, and analytical characterization data to ensure high purity (>95%) and reproducibility.
Introduction & Retrosynthetic Analysis
Pyridine sulfonamides are privileged scaffolds in medicinal chemistry due to their ability to function as bioisosteres for carboxylic acids and their favorable hydrogen-bonding profiles. The 6-bromo substituent provides a versatile handle for downstream functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Retrosynthetic Logic:
The target molecule is disconnected at the sulfonamide S-N bond. The forward synthesis relies on the high electrophilicity of the sulfonyl chloride species reacting with the nucleophilic methylamine.
Key Challenges addressed in this protocol:
Regioselectivity: Ensuring exclusive mono-sulfonylation of the amine.
Stability: Preventing the hydrolysis of the sulfonyl chloride starting material.[1]
Safety: Managing the toxicity of methylamine and the corrosive nature of sulfonyl chlorides.
Method A: Standard Schotten-Baumann Conditions (Anhydrous)
Recommended for small to mid-scale (100 mg - 10 g) synthesis.
Step-by-Step Procedure:
Preparation of Starting Material Solution:
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Charge the flask with 6-bromopyridine-3-sulfonyl chloride (1.0 equiv).
Add anhydrous DCM (10 mL per gram of sulfonyl chloride) and stir until fully dissolved.
Cool the solution to 0 °C using an ice-water bath.
Addition of Base and Amine:
Add Triethylamine (TEA) (1.5 equiv) dropwise to the cold solution. Note: TEA acts as an HCl scavenger.
Slowly add Methylamine (2.0 M in THF) (1.2 equiv) via syringe or addition funnel over 15 minutes.
Critical Checkpoint: Maintain internal temperature < 5 °C during addition to prevent exothermic runaway and side reactions.
Reaction Monitoring:
Allow the reaction to warm to Room Temperature (25 °C) .
Stir for 2–4 hours.
TLC Monitoring: Elute with Hexane:EtOAc (1:1). The sulfonyl chloride (high Rf) should disappear, and a new polar spot (Target, lower Rf) should appear.
Self-Validation: If starting material remains after 4 hours, add an additional 0.2 equiv of methylamine.
Work-up:
Quench the reaction by adding 1M HCl (cold) or Saturated NH₄Cl solution. Note: Acidic wash helps remove excess amine and pyridine/TEA salts.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-N-methylpyridine-3-sulfonamide
Introduction: Navigating the Challenges of Pyridyl-Sulfonamide Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bond...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of Pyridyl-Sulfonamide Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[3][4]
This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for a particularly challenging substrate: 6-Bromo-N-methylpyridine-3-sulfonamide. This molecule presents a unique set of electronic and steric challenges. The pyridine ring is electron-deficient, a characteristic exacerbated by the strongly electron-withdrawing sulfonamide group at the 3-position. This electronic nature can significantly impact the oxidative addition step of the catalytic cycle.[5][6] Furthermore, the nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition—a phenomenon often referred to as the "2-pyridyl problem" when the substituent is at the 2-position, but a consideration for all pyridyl substrates.[7]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome the inherent reactivity challenges of this substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates like 6-Bromo-N-methylpyridine-3-sulfonamide.
Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-N-methylpyridine-3-sulfonamide. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide.[6] For electron-deficient substrates, this step can be sluggish.
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][9]
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]
Optimizing Reaction Conditions: A Rationale-Driven Approach
Given the challenging nature of 6-Bromo-N-methylpyridine-3-sulfonamide, careful selection of reaction parameters is paramount. Below is a discussion of each component and a recommended starting protocol.
Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling of 6-Bromo-N-methylpyridine-3-sulfonamide
Parameter
Recommended Condition
Rationale
Palladium Precatalyst
Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
These are common, air-stable Pd(0) and Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.[6]
Ligand
SPhos or RuPhos (4-10 mol%)
Bulky, electron-rich phosphine ligands are highly effective for challenging substrates. They promote both the oxidative addition to the electron-deficient pyridine ring and the subsequent reductive elimination.[10]
Base
K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
Strong, non-nucleophilic inorganic bases are effective in promoting the transmetalation step without causing decomposition of the starting materials.[5][11]
Boronic Acid/Ester
Arylboronic acid or Arylboronic acid pinacol ester (1.1-1.5 equivalents)
Pinacol esters can offer greater stability and reduced homocoupling compared to boronic acids.[11]
Solvent
1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 v/v)
Aprotic polar solvents are generally effective. The addition of a small amount of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[5]
Temperature
80-110 °C
Elevated temperatures are often required to overcome the activation energy for the oxidative addition of less reactive aryl halides.[11][12]
Atmosphere
Inert (Nitrogen or Argon)
Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 6-Bromo-N-methylpyridine-3-sulfonamide with a generic arylboronic acid.
Materials and Reagents:
6-Bromo-N-methylpyridine-3-sulfonamide
Arylboronic acid or arylboronic acid pinacol ester
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-N-methylpyridine-3-sulfonamide (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.025 eq, 2.5 mol%) and SPhos (0.05 eq, 5 mol%). Add these to the reaction flask.
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to remove any oxygen.
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (e.g., a 10:1 ratio). The typical concentration is 0.1 M with respect to the limiting reagent.
Reaction: Place the flask in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Considerations
Low Yield: If the yield is low, consider increasing the catalyst and ligand loading. A higher temperature may also be beneficial, but be mindful of potential decomposition. Screening other bulky phosphine ligands or N-heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr could also be advantageous.[10]
Homocoupling of Boronic Acid: This side reaction can be minimized by using boronic acid pinacol esters or by the slow addition of the boronic acid. Ensuring a sufficiently basic medium can also suppress protodeboronation, a precursor to homocoupling.[11]
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common issue, especially with heteroaryl boronic acids.[11] Using a less aqueous solvent system or a different base may help mitigate this.
Decomposition: If decomposition of the starting material or product is observed, a lower reaction temperature or a milder base (e.g., K₂CO₃) may be necessary.
Conclusion
The Suzuki-Miyaura coupling of 6-Bromo-N-methylpyridine-3-sulfonamide is a challenging yet feasible transformation. Success hinges on the rational selection of a catalytic system capable of overcoming the electronic deficiencies of the substrate and potential catalyst inhibition. The use of bulky, electron-rich phosphine ligands in combination with a strong inorganic base and appropriate solvent system provides a robust starting point for optimization. This guide offers a comprehensive framework to enable researchers to successfully employ this powerful C-C bond-forming reaction in their synthetic endeavors.
References
A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
Suzuki–Miyaura Reactions of (4-bromophenyl)
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfam
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
Technical Support Center: Pyridine-2-sulfon
Suzuki Coupling. Organic Chemistry Portal.
S(vi)
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boron
N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction.
Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal C
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
Suzuki-Miyaura Coupling| CSIR-NET| G
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
Suzuki reaction. Wikipedia.
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromopyridine Derivatives
Introduction: The Strategic Importance of 6-Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a v...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 6-Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its prevalence in a vast array of biologically active compounds. Among the various functionalized pyridines, those substituted at the 6-position are of particular interest. The bromine atom in 6-bromopyridine derivatives serves as a versatile linchpin, a reactive handle that allows for the strategic introduction of a wide range of functionalities through nucleophilic substitution reactions. This capability is crucial for the construction of complex molecular architectures and for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying principles governing these transformations. We will explore the causality behind experimental choices, from the selection of catalysts and ligands to the optimization of reaction conditions, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
I. Mechanistic Foundations of Reactivity
The reactivity of the pyridine ring is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom. This creates a polarized aromatic system, rendering the carbon atoms electron-deficient, particularly at the α (2- and 6-) and γ (4-) positions. This inherent electronic property makes the 6-position of a bromopyridine derivative an excellent electrophilic site for nucleophilic attack.
A. Nucleophilic Aromatic Substitution (SNAr)
The classical pathway for substitution on electron-deficient aromatic rings is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.[1][2]
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. This stabilization is a key reason why substitution is favored at the 2- and 6-positions.[3] In the second, typically fast step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]
The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon more electrophilic.[3]
B. Transition Metal-Catalyzed Cross-Coupling Reactions
While SNAr is effective, particularly with strong nucleophiles and activated substrates, its scope can be limited. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines, offering milder conditions and broader functional group tolerance. The general principle involves a catalytic cycle with a metal center (typically palladium or copper) that facilitates the coupling of the 6-bromopyridine with the nucleophile.
Key Catalyzed Reactions Include:
Buchwald-Hartwig Amination (Pd-catalyzed): For the formation of C-N bonds (amines).[4]
Ullmann Condensation (Cu-catalyzed): For C-N, C-O, and C-S bond formation.[5]
Suzuki-Miyaura Coupling (Pd-catalyzed): For the formation of C-C bonds with boronic acids/esters.
Sonogashira Coupling (Pd/Cu-catalyzed): For the formation of C-C bonds with terminal alkynes.[6]
These reactions proceed through distinct catalytic cycles involving steps like oxidative addition, transmetalation (for Suzuki), and reductive elimination.[4][7][8] The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations.
II. Protocols for N-Nucleophiles: The Gateway to Aminopyridines
The 6-aminopyridine moiety is a privileged scaffold in numerous pharmaceutical agents. Both classical and catalyzed methods are employed for its synthesis from 6-bromopyridine derivatives.
A. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is arguably the most versatile and widely used method for the N-arylation of amines with aryl halides, including 6-bromopyridines.[4]
Core Principle: The reaction involves the oxidative addition of the 6-bromopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 6-aminopyridine and regenerate the Pd(0) catalyst.[4][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the 6-bromopyridine derivative (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
Reaction Execution: Heat the mixture with vigorous stirring to a temperature typically between 80°C and 120°C.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromopyridines
Nucleophile (Amine)
Catalyst (mol%)
Ligand (mol%)
Base (eq.)
Solvent
Temp (°C)
Time (h)
Yield (%)
Morpholine
Pd₂(dba)₃ (2)
XPhos (4)
K₃PO₄ (2.0)
Toluene
110
12
92
Aniline
Pd(OAc)₂ (2)
BINAP (3)
NaOtBu (1.5)
Dioxane
100
16
85
Benzylamine
Pd(OAc)₂ (3)
P(o-tolyl)₃ (6)
Cs₂CO₃ (2.0)
Toluene
100
24
78
Pyrrolidine
[Pd(allyl)Cl]₂ (1)
cataCXium A (2)
K₂CO₃ (2.0)
t-BuOH
80
8
95
Note: Yields are representative and highly dependent on the specific 6-bromopyridine substrate and reaction optimization.
B. Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. While it often requires harsher conditions (higher temperatures) than palladium-catalyzed methods, it can be a cost-effective alternative, especially for large-scale synthesis.[5]
Experimental Protocol: General Procedure for Ullmann C-N Coupling
Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine the 6-bromopyridine derivative (1.0 eq.), the amine (1.2-2.0 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline, N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 eq.).
Solvent: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
Reaction Execution: Heat the mixture to 120-180°C and stir vigorously.
Monitoring and Work-up: Follow steps 5-7 as described in the Buchwald-Hartwig protocol.
III. Protocols for O- and S-Nucleophiles: Accessing Ethers and Thioethers
The introduction of oxygen and sulfur linkages provides access to valuable classes of compounds with diverse applications.
A. Synthesis of 6-Alkoxy and 6-Aryloxypyridines (C-O Coupling)
Classical SNAr: This is a straightforward method for introducing alkoxides. The reaction of a 6-bromopyridine with a sodium alkoxide (e.g., sodium methoxide) in the corresponding alcohol or a polar aprotic solvent often proceeds in good yield, sometimes requiring elevated temperatures.
Ullmann-type Ether Synthesis: For coupling with less nucleophilic phenols, the copper-catalyzed Ullmann condensation is more effective.[5][10]
Experimental Protocol: Ullmann-type Synthesis of 6-Aryloxypyridines
Reaction Setup: Combine the 6-bromopyridine (1.0 eq.), phenol (1.1-1.5 eq.), CuI (10 mol%), a ligand such as 1,10-phenanthroline or picolinic acid (20 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2.0 eq.) in a Schlenk tube.[11]
Solvent and Execution: Add a solvent like DMSO or DMF, and heat the reaction to 110-150°C until completion.
Work-up: After cooling, dilute the reaction with ethyl acetate, wash with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry, concentrate, and purify by chromatography.
B. Synthesis of 6-(Alkylthio) and 6-(Arylthio)pyridines (C-S Coupling)
Thioethers can be synthesized using similar strategies. Thiols are generally more nucleophilic than their corresponding alcohols, which can facilitate the reaction.
Classical SNAr: Reaction of a 6-bromopyridine with a sodium thiolate (generated in situ from the thiol and a base like NaH or NaOtBu) in a solvent like DMF or THF is often efficient.[12]
Ullmann-type Thioether Synthesis: Copper-catalyzed coupling is also a viable method, particularly for less reactive thiols.[5]
Experimental Protocol: SNAr with Thiophenol
Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.1 eq.) in anhydrous THF. Cool to 0°C and add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow to warm to room temperature and stir for 30 minutes.
Reaction: Add a solution of the 6-bromopyridine derivative (1.0 eq.) in anhydrous THF to the sodium thiophenoxide solution.
Execution and Work-up: Heat the reaction to reflux and monitor by TLC. Upon completion, cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with water and brine, dry, concentrate, and purify.
Table 2: Representative Conditions for C-O and C-S Bond Formation
Nucleophile
Method
Catalyst (mol%)
Base (eq.)
Solvent
Temp (°C)
Yield (%)
Sodium Methoxide
SNAr
None
(1.5)
Methanol
65 (reflux)
88
Phenol
Ullmann
CuI (10)
K₃PO₄ (2.0)
DMSO
130
75
1-Octanethiol
SNAr
None
NaH (1.2)
THF
66 (reflux)
90
Thiophenol
Ullmann
CuI (15)
K₂CO₃ (2.0)
DMF
140
82
IV. Protocols for C-Nucleophiles: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are the preeminent methods for constructing C-C bonds on the 6-position of bromopyridines, providing access to biaryl, vinyl, and alkynyl-substituted pyridines.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the 6-bromopyridine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
Core Principle: The catalytic cycle involves oxidative addition of the 6-bromopyridine to Pd(0), followed by transmetalation with the boronate species (activated by the base), and concludes with reductive elimination to form the new C-C bond.[7][8][13]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a flask, add the 6-bromopyridine derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80°C to 110°C until the starting material is consumed.
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, concentrate, and purify by chromatography.
B. Sonogashira Coupling
This reaction couples the 6-bromopyridine with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I).[6]
Core Principle: The palladium catalyst undergoes oxidative addition with the 6-bromopyridine. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium complex, followed by reductive elimination.[14][15]
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 6-bromopyridine derivative (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
Solvent and Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise.
Execution: Stir the reaction at room temperature or with gentle heating (40-80°C) until completion.
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. The organic layer is washed, dried, concentrated, and the product purified by chromatography.
Table 3: Representative Conditions for C-C Bond Forming Reactions
Reagent
Reaction
Catalyst (mol%)
Base (eq.)
Solvent
Temp (°C)
Yield (%)
Phenylboronic Acid
Suzuki
Pd(PPh₃)₄ (3)
K₂CO₃ (2.0)
Dioxane/H₂O
90
91
4-Methoxyphenylboronic Acid
Suzuki
PdCl₂(dppf) (2)
Cs₂CO₃ (2.5)
DME
85
89
Phenylacetylene
Sonogashira
PdCl₂(PPh₃)₂ (2), CuI (4)
Et₃N (2.0)
THF
25 (RT)
94
1-Octyne
Sonogashira
Pd(PPh₃)₄ (3), CuI (5)
DIPA (2.5)
DMF
60
87
V. Troubleshooting and Field-Proven Insights
Challenge 1: Low Yield in Buchwald-Hartwig Amination
Causality: The pyridine nitrogen can coordinate to the palladium catalyst, acting as a ligand and poisoning it. This is a primary challenge for this substrate class.
Solution: Employ sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands create a coordinatively saturated and stable palladium complex that is less susceptible to inhibition by the pyridine substrate. Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strict inert atmosphere.
Challenge 2: Failure of SNAr Reaction
Causality: The nucleophile may be too weak, or the pyridine ring may not be sufficiently activated (i.e., it contains electron-donating groups).
Solution: If using an alcohol or thiol, first convert it to the more nucleophilic alkoxide or thiolate using a strong base (e.g., NaH, KHMDS). Switch to a polar aprotic solvent (DMSO, NMP) to enhance the reactivity of the anionic nucleophile. If these measures fail, a transition metal-catalyzed approach (Ullmann or Buchwald-Hartwig type) is warranted.
Challenge 3: Competing Hydrodehalogenation (Loss of Bromine)
Causality: In palladium-catalyzed reactions, a side reaction involving β-hydride elimination from the palladium-amido or -alkoxide intermediate can lead to the formation of the debrominated pyridine.
Solution: The choice of ligand is critical. Bulky ligands that promote rapid reductive elimination can minimize this side pathway. Additionally, ensuring the base is not excessively strong or hindered can sometimes mitigate this issue.
VI. Conclusion
The functionalization of 6-bromopyridine derivatives is a powerful and versatile strategy in modern organic synthesis. A thorough understanding of the underlying mechanistic principles—from the classical SNAr pathway to the intricate catalytic cycles of palladium- and copper-mediated cross-couplings—is paramount for success. By carefully selecting the appropriate protocol, catalyst, ligand, and reaction conditions based on the specific nucleophile and substrate, researchers can efficiently access a vast chemical space of novel 6-substituted pyridines, accelerating progress in drug discovery and materials science.
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Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Bromo-N-methylpyridine-3-sulfonamide for Pharmaceutical Discovery
Introduction: The Strategic Importance of C-N Bond Formation in Drug Development The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical and agrochemical research. Aryl and heteroaryl su...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-N Bond Formation in Drug Development
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical and agrochemical research. Aryl and heteroaryl sulfonamides, in particular, are privileged structural motifs found in a vast array of therapeutic agents, including antibiotics, diuretics, and kinase inhibitors.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial C-N bonds, largely supplanting harsher, traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-Bromo-N-methylpyridine-3-sulfonamide. We will delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed experimental protocol, and discuss key considerations for optimization and troubleshooting. The aim is to provide a comprehensive, field-proven resource that ensures both technical accuracy and successful experimental outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, although using a direct Pd(0) source is also common.[5][7]
The key steps of the catalytic cycle are:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 6-Bromo-N-methylpyridine-3-sulfonamide), forming a Pd(II) intermediate. The general reactivity order for the aryl halide is I > Br > Cl.[8]
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-arylated product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][8]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3][9] The choice of ligand is critical in promoting the desired reductive elimination over this competing pathway.[10]
Synthesis of PI3K/mTOR inhibitors using pyridine sulfonamide building blocks
Application Note: Strategic Synthesis and Evaluation of Pyridine Sulfonamide-Based PI3K/mTOR Dual Inhibitors Executive Summary The PI3K/AKT/mTOR signaling pathway is a master regulator of cell metabolism, growth, and sur...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis and Evaluation of Pyridine Sulfonamide-Based PI3K/mTOR Dual Inhibitors
Executive Summary
The PI3K/AKT/mTOR signaling pathway is a master regulator of cell metabolism, growth, and survival, making it a critical target in oncology. First-generation inhibitors often faced limitations due to compensatory feedback loops; inhibiting mTORC1 alone can paradoxically activate AKT via S6K inhibition. Consequently, dual PI3K/mTOR inhibitors have emerged as a superior therapeutic strategy to prevent this resistance mechanism.
This guide details the synthesis and validation of dual inhibitors utilizing pyridine sulfonamide building blocks. Unlike traditional benzene sulfonamides, the pyridine scaffold offers improved aqueous solubility and unique hydrogen-bonding capabilities within the ATP-binding pocket (specifically interacting with the hinge region or the affinity pocket).
Biological Rationale & Pathway Map
Targeting both PI3K (upstream) and mTOR (downstream) creates a "vertical blockade," inducing apoptosis more effectively than single-node inhibition.
Figure 1: The PI3K/AKT/mTOR Signaling Cascade
The diagram below illustrates the critical nodes. Note the feedback loop from S6K to IRS1, which dual inhibition suppresses.
Caption: Vertical blockade of PI3K and mTOR prevents S6K-mediated feedback activation of upstream RTKs.
Chemical Synthesis Protocol
The synthesis of pyridine sulfonamide inhibitors presents specific challenges, primarily the instability of pyridine-3-sulfonyl chlorides . These building blocks are prone to hydrolysis and SO₂ elimination. The protocol below utilizes a "Protect-then-Functionalize" strategy to ensure regioselectivity and yield.
Context: Pyridine sulfonyl chlorides are highly moisture-sensitive.[4]
Dissolve the aniline derivative (1.0 eq) in anhydrous DCM (0.1 M) under Nitrogen atmosphere.
Add dry Pyridine (3.0 eq) and cool the mixture to 0°C .
Add 2-chloropyridine-3-sulfonyl chloride (1.1 eq) portion-wise over 15 minutes. Do not add all at once to prevent exotherms.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
QC Check: Monitor by TLC/LCMS. The sulfonyl chloride peak should disappear.
Workup: Quench with saturated NaHCO₃.[5] Extract with DCM. Dry over Na₂SO₄ and concentrate.
SNAr Displacement (Installing the Hinge Binder):
Context: The 2-chloro position on the pyridine ring is activated for nucleophilic attack by the electron-withdrawing sulfonamide group at position 3.
Dissolve the crude sulfonamide intermediate (from Step 1) in DMF or DMSO.
Add Morpholine (5.0 eq) and K₂CO₃ (2.0 eq).
Heat to 80–100°C for 6–12 hours.
Note: Morpholine mimics the ATP adenine ring, forming a critical hydrogen bond with the hinge region (Val851 in PI3Kα).
Purification:
Precipitate the product by adding water (if solid) or extract with EtOAc.
Purify via Flash Column Chromatography (Gradient: 0–5% MeOH in DCM).
Biological Evaluation: ADP-Glo™ Kinase Assay
To validate the "dual" nature of the inhibitor, you must screen against both PI3K isoforms (α/β/δ/γ) and mTOR. We utilize the ADP-Glo™ Kinase Assay (Promega), a homogeneous luminescent assay that quantifies ADP generated during the kinase reaction.[6]
Prepare 3x serial dilutions of the synthesized pyridine sulfonamide in 5% DMSO.
Dispense 2 µL of compound into a 384-well white low-volume plate.
Enzyme Reaction:
Add 4 µL of Kinase Enzyme Solution (optimized concentration, typically 0.5–2 ng/µL).
Incubate for 10 minutes at RT (allows compound-enzyme binding).
Add 4 µL of ATP/Substrate mix (ATP concentration should be at K_m, typically 10–50 µM).
Incubate for 60 minutes at RT.
ADP Detection:
Add 10 µL ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops kinase, burns excess ATP).
Add 20 µL Kinase Detection Reagent .[7] Incubate 30 min at RT. (Converts ADP to ATP, generates light).[6][9]
Data Acquisition:
Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).
Calculate % Inhibition:
.
Data Presentation & SAR Analysis
When analyzing your pyridine sulfonamide library, organize data to highlight the selectivity profile.
Table 1: Representative Potency Data (Hypothetical)
Compound ID
R-Group (Sulfonamide)
PI3Kα IC50 (nM)
mTOR IC50 (nM)
PI3K/mTOR Ratio
Solubility (µM)
Ref (GDC-0941)
Indazole-based
3
580
~190 (Selective)
25
PS-01
Phenyl
45
120
0.3
15
PS-02
3-Fluoro-phenyl
12
35
0.34
45
PS-03
4-Amino-pyridine
4
8
0.5 (Dual)
>100
Interpretation: Compound PS-03 demonstrates the desired "Dual" profile (equipotent against both targets) and superior solubility due to the pyridine-pyridine sulfonamide interaction.
Troubleshooting & Optimization
Issue: Low Yield in Step 1 (Sulfonylation).
Cause: Hydrolysis of sulfonyl chloride.
Fix: Ensure all glassware is oven-dried. Use fresh sulfonyl chloride. If the chloride is degraded (acidic smell), regenerate it or use oxidative chlorination of the corresponding thiol (Pyridine-3-SH + Cl₂/H₂O -> Pyridine-3-SO₂Cl).
Issue: Poor Solubility in Assay.
Cause: Aggregation of hydrophobic sulfonamides.
Fix: Ensure final DMSO concentration in the kinase assay is <1%. Use the pyridine variant (PS-03 type) to improve polarity.
Issue: Lack of Potency.
Cause: The sulfonamide NH is not acidic enough to form the required H-bond with the aspartate in the binding pocket.
Fix: Add electron-withdrawing groups (F, CF3) to the aryl ring attached to the sulfonamide nitrogen to increase acidity.
References
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
Pharmaceuticals (Basel). 2023 Mar; 16(3): 461.[11]
[Link]
The identification of GDC-0941 as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase.
Journal of Medicinal Chemistry.[2][12] 2008 Sep 25;51(18):5522-32.[2]
[Link]
Application Note: Precision N-Methylation of Pyridine-3-Sulfonamide
Part 1: Executive Summary & Mechanistic Rationale The Challenge: Regioselectivity and Mono-Alkylation The methylation of pyridine-3-sulfonamide presents a classic chemoselectivity challenge in heterocyclic chemistry. The...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Mechanistic Rationale
The Challenge: Regioselectivity and Mono-Alkylation
The methylation of pyridine-3-sulfonamide presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two distinct nucleophilic sites:
The Sulfonamide Nitrogen (
): An acidic proton donor (pKa ~9.0–10.0). Upon deprotonation, it becomes a hard, charged nucleophile.
The Pyridine Nitrogen (
): A basic, neutral nucleophile (pKa of conjugate acid ~5.2).
Objective: Selectively methylate
to yield N-methylpyridine-3-sulfonamide while avoiding:
Bis-methylation: Formation of N,N-dimethylpyridine-3-sulfonamide.
Quaternization: Methylation of the pyridine ring to form the zwitterionic pyridinium salt.
Mechanistic Pathway & Control Strategy
The reaction outcome is dictated by the choice of base and the electrophile's "hardness".
Base Control: A base with a pKa > 10 (e.g.,
, ) will deprotonate the sulfonamide, generating the sulfonamidate anion (). This anionic species is significantly more nucleophilic ( times) than the neutral pyridine nitrogen, driving regioselectivity toward the sulfonamide.
Stoichiometric Control: To prevent bis-methylation, the alkylating agent must be the limiting reagent or used in slight excess (1.1 equiv), and the reaction must be kept at moderate temperatures.
Figure 1: Reaction landscape for the methylation of pyridine-3-sulfonamide. The green path represents the target workflow.
Part 2: Experimental Protocols
Method A: Direct Alkylation (Standard Protocol)
Best for: Routine synthesis, scale-up, and cost-efficiency.
Key Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Reagents & Materials
Component
Equivalents
Role
Notes
Pyridine-3-sulfonamide
1.0
Substrate
Dry thoroughly before use.
Methyl Iodide (MeI)
1.1
Electrophile
Toxic/Volatile. Handle in fume hood.
Potassium Carbonate ()
2.0
Base
Anhydrous, granular (grind if necessary).
DMF (N,N-Dimethylformamide)
10 vol (mL/g)
Solvent
Polar aprotic promotes Sn2.
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with Pyridine-3-sulfonamide (1.0 eq) and anhydrous DMF (10 volumes). Stir until fully dissolved.
Deprotonation: Add anhydrous
(2.0 eq) in one portion. The suspension may become slightly cloudy. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
Addition: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.1 eq) dropwise via syringe over 5–10 minutes.
Note: Cooling prevents exotherms that could favor bis-methylation.
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting material should disappear. If significant starting material remains after 4h, add 0.1 eq additional MeI.
Workup (Aqueous):
Pour the reaction mixture into 10 volumes of ice-cold water.
Precipitation: If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.
Extraction (if no precipitate): Extract with Ethyl Acetate (
vol). Wash combined organics with brine (), dry over , filter, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if bis-methylated byproduct (>5%) is observed.
Method B: Mitsunobu Reaction (High Precision)
Best for: Avoiding bis-methylation completely; mild conditions; small-scale discovery chemistry.
Mechanism: Uses Methanol as the methyl source; activates the alcohol rather than the sulfonamide.
Reagents & Materials
Component
Equivalents
Role
Pyridine-3-sulfonamide
1.0
Nucleophile
Methanol (MeOH)
1.2 - 1.5
Pronucleophile
Triphenylphosphine ()
1.5
Reductant
DIAD (Diisopropyl azodicarboxylate)
1.5
Oxidant
THF (Tetrahydrofuran)
15 vol
Solvent (Anhydrous)
Step-by-Step Protocol
Setup: Oven-dry a reaction vial/flask. Purge with Argon/Nitrogen.
Mixing: Dissolve Pyridine-3-sulfonamide (1.0 eq),
(1.5 eq), and anhydrous Methanol (1.5 eq) in THF.
Addition: Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 10 minutes. The solution will turn yellow/orange.
Reaction: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12–16 h).
Workup: Concentrate the solvent directly under reduced pressure.
Purification: The crude will contain
and reduced DIAD. Triturate with diethyl ether (to precipitate ) or load directly onto a silica column. Elute with Hexane/EtOAc.
Part 3: Troubleshooting & Optimization
Condition Screening Matrix
Use this table to troubleshoot yield or selectivity issues.
Issue
Probable Cause
Corrective Action
Low Conversion
Base too weak or solvent wet.
Switch to (stronger, more soluble) or re-dry DMF.
High Bis-methylation
Excess MeI or high temp.
Reduce MeI to 1.0 eq; maintain 0°C for longer; dilute reaction (20 vol).
Pyridine Methylation
No base used or high heat.
Ensure Base is present before MeI addition. Do not heat >40°C.
Product Water Soluble
Amphoteric nature.
Do not use aqueous workup. Evaporate DMF (high vac) and purify residue directly.
Analytical Differentiation (NMR)
How to distinguish the isomers:
Target (
-Me): Methyl singlet appears at 2.6 – 2.8 ppm (integrates to 3H). The NH proton becomes a broad singlet (exchangeable).
Bis-methylated (
-Me2): Methyl singlet appears at 2.8 – 3.0 ppm (integrates to 6H). No NH peak.
Pyridinium Salt: Significant downfield shift of aromatic pyridine protons (especially H-2 and H-6) due to the positive charge. Methyl peak on pyridine nitrogen is typically
4.0 – 4.5 ppm .
References
Regioselectivity in Sulfonamide Alkylation
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019).[3][4][5][6] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, 10(28), 6804-6814.
Note: Establishes the acidity of the sulfonamide NH (pKa ~9.7) vs pyridine (pKa ~5.2)
Mitsunobu Reaction on Sulfonamides
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
Note: Provides the foundational protocol for using MeOH/DIAD/PPh3 for mono-selective N-alkyl
General N-Methylation Protocols
Vargas, D. F., et al. (2019).[3][4][5][6] "Total synthesis of ampullosine..." ResearchGate / J. Nat. Prod.
/MeI/DMF conditions (0°C -> RT)
Side Reactions (Pyridinium Formation)
Auth, J., et al.[4][7][8] (2014).[9] "Synthesis of functionalized pyridinium salts..." Arkivoc.
Note: Highlights the risk of pyridine ring alkylation and the necessity of protecting groups or careful pH control.
Technical Support Center: Synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to make informed decisions in your laboratory work.
Overview of the Synthetic Challenge
The synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide is typically not a single transformation but a multi-step process. The pyridine ring, being electron-deficient, presents unique challenges for electrophilic substitution, while the sulfonyl chloride intermediate is highly susceptible to hydrolysis. A common and effective strategy involves a two-step sequence: first, the formation of a sulfonamide from a stable chlorinated precursor, followed by a subsequent halogenation or halogen exchange.
This guide focuses on the widely adopted pathway starting from 6-chloropyridine-3-sulfonyl chloride.
Caption: Common two-step synthetic workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis.
Part A: Step 1 - Sulfonamide Formation (Sulfamoylation)
Question 1: My yield for the conversion of 6-chloropyridine-3-sulfonyl chloride to 6-Chloro-N-methylpyridine-3-sulfonamide is consistently low (<50%). What are the primary causes?
Answer: Low yields in this sulfonamide synthesis are a frequent challenge and typically stem from one of three areas: reagent quality, competing side reactions, or suboptimal reaction conditions.
Reagent Quality (The Sulfonyl Chloride): The starting material, 6-chloropyridine-3-sulfonyl chloride, is highly sensitive to moisture.[1][2] Over time, or with improper storage, it will hydrolyze to the corresponding and unreactive 6-chloropyridine-3-sulfonic acid.
Troubleshooting: Always use a fresh bottle of the sulfonyl chloride or a recently opened one that has been stored under an inert atmosphere (nitrogen or argon) in a desiccator.[2] If you suspect degradation, you can perform a small-scale test reaction with a highly reliable amine to check its activity before committing your main batch.
Competitive Side Reactions (Hydrolysis): This is the most common side reaction. The sulfonyl chloride can react with any trace water in your solvent, base, or methylamine solution, especially under basic conditions.[3] This pathway consumes your starting material, directly reducing the yield.
Troubleshooting: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. If using aqueous methylamine, consider adding it slowly at a low temperature (0 °C) to control the exothermic reaction and minimize hydrolysis of the sulfonyl chloride before it can react with the amine.
Suboptimal Conditions:
Base Selection: The choice of base is critical. While pyridine can be used as both a solvent and a base, it can sometimes lead to undesired byproducts at higher temperatures.[2] Triethylamine (Et₃N) is a common non-nucleophilic choice for scavenging the HCl byproduct. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.[3]
Temperature Control: The reaction with methylamine is often exothermic. Running the reaction at 0 °C to start, followed by slowly warming to room temperature, provides better control and minimizes side reactions.
Question 2: My TLC shows the main product spot, but also a persistent spot at the baseline and another faint spot. What could these be?
Answer: The spot at the baseline is almost certainly the sulfonic acid hydrolysis product (6-chloropyridine-3-sulfonic acid), which is highly polar and sticks to the silica gel. The other faint spot could be a result of a secondary reaction with the sulfonamide product itself.
Baseline Spot: This is the hydrolysis product mentioned in Q1. Its presence confirms that moisture is a problem in your reaction setup.
Other Byproducts: While less common with a primary amine like methylamine, it is possible to have over-alkylation or other secondary reactions, though these are typically minor. The primary concern remains hydrolysis.
Question 3: What is the best way to purify the intermediate, 6-Chloro-N-methylpyridine-3-sulfonamide?
Answer: Purification typically involves a standard aqueous workup followed by either recrystallization or column chromatography.
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water or a dilute acid (e.g., 1M HCl) to neutralize the base. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer sequentially with water and then brine helps remove water-soluble impurities.[4]
Recrystallization: If the crude product is obtained as a solid of reasonable purity (>85%), recrystallization is an efficient purification method. Solvents like ethanol/water or isopropanol can be effective.
Flash Column Chromatography: For oily crude products or mixtures with closely-eluting impurities, column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is a common mobile phase.
Part B: Step 2 - Conversion to 6-Bromo-N-methylpyridine-3-sulfonamide
Question 4: I am struggling to convert the 6-chloro group to a 6-bromo group. Standard nucleophilic substitution conditions (e.g., NaBr in acetone) are not working. Why?
Answer: The chlorine at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) because it is ortho to the ring nitrogen, which helps stabilize the negatively charged Meisenheimer intermediate.[5] However, a standard Finkelstein reaction (halide exchange) is often difficult for aryl chlorides. More forcing conditions or alternative bromination strategies are required.
Proposed Strategy 1 (Acid-Catalyzed Bromination): A common method for introducing bromine onto an electron-deficient ring or performing a halogen exchange under harsh conditions involves using hydrobromic acid (HBr), often with an oxidizing agent like H₂O₂ or by bubbling HBr gas through the solution at elevated temperatures. This can facilitate the exchange.
Proposed Strategy 2 (Alternative Brominating Agents): While direct bromination of an unsubstituted pyridine ring is difficult and requires very high temperatures[6], the existing sulfonamide and chloro groups modify the ring's reactivity. Using a source of electrophilic bromine like N-Bromosuccinimide (NBS) in the presence of an acid catalyst could be a viable alternative, though regioselectivity could be an issue.[7] A patent for brominating pyridine derivatives suggests using agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum, but these harsh conditions may not be compatible with the sulfonamide group.[8]
Question 5: What are the best analytical methods to confirm the final product structure and purity?
Answer: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. You should see the disappearance of the signal corresponding to the proton at the 6-position (if any was visible) and characteristic shifts in the aromatic region. The methyl group on the sulfonamide should be a clear singlet or doublet (if coupled to the N-H proton).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Your mass spectrum should show a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive signature for a monobrominated compound.[9]
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. Using a suitable column (e.g., C18) and mobile phase, you can quantify the purity of your final product and detect any minor impurities that may not be visible by TLC.
Protocols & Data
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-N-methylpyridine-3-sulfonamide
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloropyridine-3-sulfonyl chloride (1.0 eq).
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).
Cool the solution to 0 °C in an ice bath.
Slowly add triethylamine (1.5 eq).
To this mixture, add a 40% aqueous solution of methylamine (2.0 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 50% ethyl acetate/hexanes).
Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Separate the layers. Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Proposed Synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide
In a sealed vessel suitable for heating, dissolve 6-Chloro-N-methylpyridine-3-sulfonamide (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (10-20 eq).
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by LC-MS.
Cool the reaction to room temperature and carefully neutralize by pouring it over ice and adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude material by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the final product.
Caption: A decision tree for troubleshooting common synthesis issues.
References
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link][10]
Chemdad Co. (n.d.). 6-Chloropyridine-3-sulfonamide. Retrieved from [Link][11]
Goswami, S., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38, 173.[7]
Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from [8]
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link][6]
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link][12]
This guide serves as an advanced technical resource for the structural verification of 6-Bromo-N-methylpyridine-3-sulfonamide , a critical scaffold in medicinal chemistry often used as a Suzuki-Miyaura coupling partner o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the structural verification of 6-Bromo-N-methylpyridine-3-sulfonamide , a critical scaffold in medicinal chemistry often used as a Suzuki-Miyaura coupling partner or a nucleophilic substitution substrate.
Unlike standard spectral reports, this guide focuses on comparative interpretation —distinguishing this specific regioisomer from common impurities, structural analogs, and synthesis byproducts using 1H NMR.
Core Challenge: Differentiating the 2,5-substitution pattern of the pyridine ring from regioisomers (e.g., 2-bromo-5-sulfonamide) and confirming the integrity of the N-methyl sulfonamide moiety, which is prone to hydrolysis or deprotonation.
Methodological Focus: Solvent-dependent resolution of the sulfonamide proton (NH) and definitive assignment of the aromatic coupling system.
Theoretical Structural Analysis
Before interpretation, we must establish the expected electronic environment. The pyridine ring is electron-deficient.
Sulfonamide Group (C3): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It will strongly deshield protons at C2 and C4 .
Bromine Atom (C6): Inductively withdrawing (-I) but a weak mesomeric donor (+M). It exerts a deshielding effect on the adjacent C5 proton, though less than the sulfonamide does on its neighbors.
N-Methyl Group: Attached to the sulfonamide nitrogen, appearing as a distinct aliphatic signal coupled to the NH proton (solvent dependent).
Experimental Protocol
To ensure reproducibility and spectral clarity, follow this standardized acquisition protocol.
Sample Preparation:
Mass: 5–10 mg of dry solid.
Solvent Selection:
Primary:DMSO-d6 (99.9% D). Reason: Stabilizes the sulfonamide NH proton, slowing exchange and revealing the H-N-CH3 coupling (doublet/quartet).
Secondary:CDCl3 .[2][3][4] Reason: Useful for checking bulk purity, but often leads to broad/invisible NH peaks due to rapid exchange and poor solubility.
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (400 MHz+):
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the acidic NH.
Relaxation Delay (D1): ≥ 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).
Scans (NS): 16–32 scans.
Temperature: 298 K.
Spectral Assignment & Interpretation (DMSO-d6)
The following data represents the consensus spectral features for this scaffold in DMSO-d6.
Position
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling (J Hz)
Assignment Logic
H-2
8.70 – 8.85
Doublet (d)
1H
J ~ 2.5 Hz
Most Deshielded. Ortho to Sulfonamide (EWG) and Nitrogen. Meta coupling to H-4.
H-4
8.05 – 8.15
dd
1H
J ~ 8.5, 2.5 Hz
Ortho to Sulfonamide. Distinct "dd" due to Ortho (H-5) and Meta (H-2) coupling.
H-5
7.80 – 7.90
Doublet (d)
1H
J ~ 8.5 Hz
Least Deshielded. Ortho to Bromine (weak EWG relative to Sulfonamide).
NH
7.60 – 7.80
Broad q or s
1H
J ~ 5.0 Hz
Exchangeable. In dry DMSO, appears as a quartet due to coupling with methyl.
CH3
2.50 – 2.60
Doublet (d)
3H
J ~ 5.0 Hz
N-Methyl. Doublet confirms NH is present and attached. Becomes singlet if D2O added.
Key Mechanistic Insight: The "Roof Effect"
While H-4 and H-5 are ortho to each other, the strong EWG at C3 pulls H-4 downfield significantly, separating it from H-5. This minimizes the second-order "roof effect" often seen in pyridines, resulting in a cleaner first-order spectrum compared to unsubstituted pyridine sulfonamides.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target molecule's spectral footprint against common structural analogs and solvent systems.
A. Solvent System Comparison (DMSO-d6 vs. CDCl3)
Hypothesis: DMSO-d6 provides superior structural confirmation for the sulfonamide moiety compared to CDCl3.
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
Implication
NH Signal
Sharp Quartet or Broad Singlet
Broad Hump or Invisible
DMSO H-bonds with NH, slowing exchange. Essential for verifying the secondary sulfonamide.
N-Me Signal
Doublet (coupled to NH)
Singlet (decoupled)
Doublet in DMSO proves the H-N-C connectivity. Singlet in CDCl3 is ambiguous (could be N,N-dimethyl impurity).
Solubility
High
Low/Moderate
CDCl3 may require heating, which further broadens the NH peak.
Water Peak
3.33 ppm (distinct)
1.56 ppm
Water in DMSO can overlap with methoxy impurities but is far from the N-Me signal (2.5 ppm).
B. Structural Discrimination (Regioisomers)
Distinguishing 6-Bromo-N-methylpyridine-3-sulfonamide (Target) from its likely isomer 2-Bromo-N-methylpyridine-5-sulfonamide .
Target (6-Br, 3-SO2):
H-2: Singlet-like doublet (isolated between N and SO2). Shift > 8.7 ppm.[5]
Coupling: H-4 and H-5 show strong ortho coupling (~8 Hz).
Isomer (2-Br, 5-SO2):
H-6: Singlet-like doublet (isolated between N and SO2).
H-3/H-4: Ortho coupling.
Differentiation: The chemical shift of the proton ortho to the Bromine differs. In the target, H-5 is ortho to Br and meta to SO2. In the isomer, H-3 is ortho to Br and meta to SO2. However, the H-2 in the target is flanked by N and SO2 (very deshielded), whereas H-6 in the isomer is flanked by N and SO2 .
Definitive Check:NOESY NMR . In the target, irradiating the N-Methyl group may show a weak NOE to H-2 or H-4. In the isomer, the N-Methyl is far from the bromine-bearing ring carbons.
Visualization: Structural Verification Workflow
The following diagram outlines the logical decision tree for verifying this compound, incorporating the comparative data above.
Caption: Logical workflow for verifying the 6-Bromo-N-methylpyridine-3-sulfonamide structure using 1H NMR in DMSO-d6.
Troubleshooting & Artifacts
Rotamers: Pyridine sulfonamides can exhibit rotamers due to restricted rotation around the S-N bond, though this is less common with small methyl substituents. If peaks appear doubled, run the spectrum at 320 K to coalesce signals.
Water Suppression: In DMSO, the water peak (~3.33 ppm) is distinct. However, if the sample is wet, the NH proton may broaden or merge with the water peak. Solution: Dry the sample in a vacuum desiccator over P2O5 before acquisition.
Trace Impurities:
Suzuki Hydrolysis: Look for 6-hydroxypyridine-3-sulfonamide (broad singlets, loss of aromaticity character).
Starting Material:6-bromopyridine-3-sulfonyl chloride (No methyl signal).
References
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Ismael, S., et al. (2020).[4][6] "Influence of solvents on the 1H-NMR chemical shifts of sulfonamide derivatives." University of Basrah Research. 4
ChemicalBook. (n.d.). "2-Bromo-6-methylpyridine 1H NMR Spectrum." (Used for fragment shift verification). Link
National Institute of Standards and Technology (NIST). (n.d.). "3-Bromoaniline Mass Spectrum & Data." (Used for substituent effect correlation). Link
Comparative Reactivity Guide: 6-Bromo vs. 6-Chloro Pyridine Sulfonamides
This guide provides an in-depth technical comparison of 6-bromo versus 6-chloro pyridine sulfonamides . It is designed for medicinal chemists and process scientists who must select the optimal starting material based on...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 6-bromo versus 6-chloro pyridine sulfonamides . It is designed for medicinal chemists and process scientists who must select the optimal starting material based on reaction scope, cost-efficiency, and required chemo-selectivity.
Executive Summary: The Strategic Choice
The choice between a 6-bromo and 6-chloro pyridine sulfonamide is rarely just about "better" reactivity; it is a strategic decision regarding orthogonal functionalization and process economics .
The Bottom Line: Use the Bromide when you need mild cross-coupling conditions or plan to exploit Lithium-Halogen exchange. Use the Chloride for
reactions or when using modern, electron-rich phosphine ligands for cross-coupling.
Mechanistic Foundations
The reactivity difference stems from the bond dissociation energy (BDE) and the electronic perturbation caused by the sulfonamide group.
Sulfonamide Effect: The sulfonamide (
) at the C-3 or C-2 position is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the pyridine ring, making the C-6 position highly electrophilic.
The following diagram illustrates how the choice of halogen dictates the available chemical space.
Figure 1: Divergent reaction pathways dictated by the halogen substituent.
Reaction Class 1: Nucleophilic Aromatic Substitution (
)
In
, the rate-determining step is often the addition of the nucleophile to form the Meisenheimer complex. Because the sulfonamide and pyridine nitrogen are highly activating, the "element effect" (where F >> Cl ~ Br) is compressed.
Observation: The 6-Chloro analog is often the superior choice here. It offers similar reaction rates to the bromide but at a fraction of the cost and with lower molecular weight (better atom economy).
Mechanism: The electronegative chlorine stabilizes the transition state inductively more than bromine, often compensating for the stronger C-Cl bond breaking in the second step.
Protocol:
Amination of 6-Chloropyridine-3-sulfonamide
Objective: Displacement of C-6 Chloride with a primary amine.
Setup: Charge a reaction vial with 6-chloropyridine-3-sulfonamide (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
Reagents: Add Primary Amine (1.2 equiv) and DIPEA (2.0 equiv).
Reaction: Heat to 80°C for 4–6 hours.
Note: If using the 6-Bromo analog, reduce temp to 60°C to avoid side reactions, though rate enhancement is marginal.
Monitoring: Monitor by LCMS. The sulfonamide peak is distinct. Look for disappearance of M+ (Cl isotope pattern 3:1) and appearance of Product M+.
Workup: Dilute with water. The product often precipitates due to the sulfonamide's low water solubility. Filter and wash with water/ether.
Reaction Class 2: Palladium-Catalyzed Cross-Coupling[3]
This is where the 6-Bromo derivative shines. The weaker C-Br bond facilitates rapid oxidative addition by Pd(0), allowing the use of cheaper, simpler catalyst systems.
6-Bromo: Works with "commodity" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.
6-Chloro: Requires "state-of-the-art" electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos) to force the oxidative addition across the stronger C-Cl bond.
Execution: Seal vessel and heat to 100°C for 4 hours.
Purification: Filter through Celite. The sulfonamide group is polar; use a DCM/MeOH gradient (0-10% MeOH) for silica chromatography.
Reaction Class 3: Lithiation (The Critical Divergence)
This is the most distinct difference. The choice of halogen determines whether you functionalize the C-6 position (via Br) or the C-5 position (via Cl).
6-Bromo (Li-Halogen Exchange): Treatment with n-BuLi at -78°C results in rapid exchange of the Br for Li. The resulting species is a C-6 nucleophile.
6-Chloro (Directed Ortho Metalation): The C-Cl bond is too strong for exchange at -78°C. Instead, the Lithium coordinates to the sulfonamide (or ring N) and deprotonates the ortho position (C-5), leading to C-H activation.
Objective: Generation of 6-formylpyridine-3-sulfonamide derivative.
Preparation: Dissolve 6-bromo-N,N-dialkylpyridine-3-sulfonamide (1.0 equiv) in anhydrous THF under Argon.
Note: Primary sulfonamides (-SO2NH2) have acidic protons. Use N,N-dialkyl or protect with THP/SEM if using n-BuLi, or use 3 equivalents of n-BuLi (sacrificial deprotonation).
Cooling: Cool to -78°C (Dry ice/Acetone).
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins. The solution often turns deep red/orange.
Aging: Stir for only 15–30 mins. (Longer times may lead to equilibration or scrambling).
Reactivity of Pyridinium Ions: Forlani, L. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry.
Bond Dissociation Energies: Luo, Y. R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press.
Lithium-Halogen Exchange vs DoM: Schlosser, M. "Organometallics in Synthesis." Wiley.
Palladium Coupling of Chloro-Pyridines: Billingsley, K., Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Nucleophiles with Chloroheterocycles." Journal of the American Chemical Society.[4]
Navigating the Safe Handling of 6-Bromo-N-methylpyridine-3-sulfonamide: A Guide for Laboratory Professionals
For Immediate Use: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Bromo-N-methylpyridine-3-sulfonamide. Adherence to these pro...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 6-Bromo-N-methylpyridine-3-sulfonamide. Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with 6-Bromo-N-methylpyridine-3-sulfonamide are anticipated to be skin and eye irritation, and potential respiratory irritation if inhaled.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.
A NIOSH-approved respirator with organic vapor cartridges.
Recommended when handling the powder outside of a fume hood or if aerosolization is possible.[7]
It is imperative to always work within a properly functioning, certified laboratory chemical fume hood when handling this compound to minimize inhalation exposure. [5][8]
A systematic approach to handling 6-Bromo-N-methylpyridine-3-sulfonamide is critical to minimize exposure risk.
Workflow for Handling 6-Bromo-N-methylpyridine-3-sulfonamide
Caption: Disposal workflow for 6-Bromo-N-methylpyridine-3-sulfonamide.
Detailed Disposal Protocol:
Waste Segregation and Collection:
Designate a specific, labeled hazardous waste container for 6-Bromo-N-methylpyridine-3-sulfonamide waste. [9]The container must be made of a compatible material, be in good condition with a secure lid, and be clearly labeled as "Hazardous Waste" with the full chemical name.
[9] * Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in the designated hazardous waste container.
[7] * Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
[7]
Storage:
Securely seal the hazardous waste container.
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids. [9]The storage area should be clearly marked as a hazardous waste storage area.
Final Disposal:
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.
[9]
References
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]